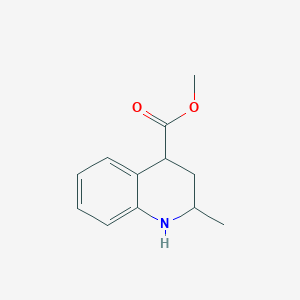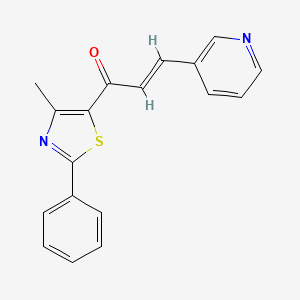
Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate
描述
Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate: is a chemical compound belonging to the class of organic compounds known as tetrahydroquinolines. These compounds are characterized by a fused benzene and pyridine ring system, which makes them valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Pictet-Spengler reaction, which involves the condensation of tryptamine derivatives with aldehydes or ketones.
Modern Approaches: Recent advancements include the use of ethyl cyanoacetate via aza-Michael-Michael addition, which provides a more efficient route to highly substituted tetrahydroquinolines.
Industrial Production Methods:
Batch Processing: In industrial settings, batch processing is commonly used, where raw materials are added in specific quantities and the reaction is carried out under controlled conditions.
Continuous Flow Synthesis: This method involves the continuous addition of reactants and removal of products, which can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of simpler tetrahydroquinoline derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atom, are common and can lead to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and amines are typically employed.
Major Products Formed:
Oxidation Products: Quinolones and quinones.
Reduction Products: Dihydroquinolines.
Substitution Products: N-alkylated or N-arylated derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a ligand in biological studies, interacting with various enzymes and receptors. Medicine: Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用机制
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism can vary depending on the specific application, but generally involves binding to the active site of the target molecule, leading to a biological response.
相似化合物的比较
1,2,3,4-Tetrahydroquinoline: A closely related compound with similar chemical properties but lacking the methyl group at the 2-position.
2-Methyltetrahydroquinoline: Another related compound with a different substitution pattern.
Uniqueness: Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity.
属性
IUPAC Name |
methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-7-10(12(14)15-2)9-5-3-4-6-11(9)13-8/h3-6,8,10,13H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSNZWYHFRIZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(pyridin-3-ylmethylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one](/img/structure/B7853214.png)
![4-[(morpholin-4-ylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one](/img/structure/B7853217.png)
![3-methyl-4-[(thiophen-2-ylmethylamino)methylidene]-1H-pyrazol-5-one](/img/structure/B7853221.png)
![4-[(3,5-dichloroanilino)methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one](/img/structure/B7853238.png)
![4-[(2,4-difluoroanilino)methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one](/img/structure/B7853241.png)
![3-(methoxymethyl)-4-[(thiophen-2-ylmethylamino)methylidene]-1H-pyrazol-5-one](/img/structure/B7853249.png)
![3-(methoxymethyl)-4-[(morpholin-4-ylamino)methylidene]-1H-pyrazol-5-one](/img/structure/B7853253.png)
![4-[[(4-chlorophenyl)methylamino]methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one](/img/structure/B7853263.png)

![methyl 4-[(5-oxo-1H-pyrazol-4-ylidene)methylamino]benzoate](/img/structure/B7853277.png)
![(2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)prop-2-en-1-one](/img/structure/B7853286.png)
![methyl 3-{[tert-butyl(dimethyl)silyl]oxy}-2-(tetrahydro-2H-pyran-2-yloxy)propanoate](/img/structure/B7853298.png)
![2-(bromomethyl)-3,6-dihydro-2H-imidazo[1,2-c]quinazolin-5-one](/img/structure/B7853306.png)
![3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-hydroxybenzene-1-carboximidamide](/img/structure/B7853310.png)
